Fasiglifam (TAK-875) is a synthetic, orally bioavailable small molecule that acts as a selective, partial agonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). [, , , , , , , , , , , , ] This receptor is predominantly found in pancreatic β-cells and plays a key role in regulating glucose-stimulated insulin secretion (GSIS). [, , , , , , , , , , , , ] As such, Fasiglifam garnered significant interest as a potential therapeutic agent for the treatment of type 2 diabetes mellitus (T2DM). [, , , , , , , , , , , , , ]
Fasiglifam is primarily metabolized through oxidative dealkylation and glucuronidation. [] One of its significant metabolites is Fasiglifam acyl glucuronide (Fasiglifam-AG). [, , , ] Research has shown that Fasiglifam can undergo metabolic bioactivation via this acyl glucuronide pathway. [] Further studies have identified a novel biotransformation that results in a side-chain shortened metabolite via the elimination of CH2 from the acetyl side chain, which may have implications for drug toxicity. []
Fasiglifam exerts its effects by selectively binding to and activating GPR40, leading to the stimulation of insulin secretion. [, , , , , , , , , , ] This action is glucose-dependent, meaning it only enhances insulin release in the presence of elevated glucose levels, minimizing the risk of hypoglycemia. [, , , , , , , , , ] Fasiglifam has been shown to activate the Gαq signaling pathway, increasing intracellular inositol monophosphate and calcium concentration. [] Further research suggests that Fasiglifam acts as an ago-allosteric modulator, working in conjunction with endogenous plasma free fatty acids to potentiate insulin release. []
While specific physical and chemical properties of Fasiglifam haven't been explicitly detailed in the provided papers, its high oral bioavailability in various species (rats, dogs, and humans) suggests favorable absorption and distribution characteristics. [, , , ] Additionally, its ability to form a reactive acyl glucuronide metabolite highlights its chemical reactivity and potential for metabolic bioactivation. []
Fasiglifam was primarily investigated as a potential therapeutic agent for the treatment of T2DM. [, , , , , , , , , , , , , ] Its glucose-dependent mechanism of action made it an attractive candidate for improving glycemic control with a lower risk of hypoglycemia compared to traditional insulin secretagogues like sulfonylureas. [, , , ] Multiple preclinical studies in various diabetic animal models, including neonatally streptozotocin-induced diabetic rats, Zucker diabetic fatty rats, and Goto-Kakizaki rats, demonstrated its efficacy in improving glucose tolerance and augmenting insulin secretion. [, , , , ]
Despite its promising preclinical profile, the development of Fasiglifam was ultimately terminated during phase III clinical trials due to concerns regarding drug-induced liver injury (DILI). [, , , , , , ] Studies revealed that both Fasiglifam and its acyl glucuronide metabolite were capable of inhibiting several hepatobiliary transporters, potentially contributing to the observed liver toxicity. [, , , , , , ] In dogs, high biliary concentrations of Fasiglifam and its glucuronide, coupled with a lower bile flow rate, led to crystal formation, which triggered granulomatous inflammation in the liver. [] While elevated liver enzymes and bilirubin were also observed in rats, the characteristic histopathological changes associated with liver injury were absent. []
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: